molecular formula C27H31N3O3S B289379 N-{6-TERT-BUTYL-3-[(2-ETHOXYPHENYL)CARBAMOYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}PYRIDINE-3-CARBOXAMIDE

N-{6-TERT-BUTYL-3-[(2-ETHOXYPHENYL)CARBAMOYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}PYRIDINE-3-CARBOXAMIDE

Cat. No.: B289379
M. Wt: 477.6 g/mol
InChI Key: BZFAQGHEVQCMCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{6-TERT-BUTYL-3-[(2-ETHOXYPHENYL)CARBAMOYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}PYRIDINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that combines elements of benzothiophene and nicotinamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{6-TERT-BUTYL-3-[(2-ETHOXYPHENYL)CARBAMOYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}PYRIDINE-3-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. One common method involves the formation of the benzothiophene core, followed by the introduction of the nicotinamide moiety. The reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-{6-TERT-BUTYL-3-[(2-ETHOXYPHENYL)CARBAMOYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}PYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require specific temperatures, solvents, and catalysts to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or alkane.

Scientific Research Applications

N-{6-TERT-BUTYL-3-[(2-ETHOXYPHENYL)CARBAMOYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}PYRIDINE-3-CARBOXAMIDE has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a probe or inhibitor in biochemical assays.

    Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-{6-TERT-BUTYL-3-[(2-ETHOXYPHENYL)CARBAMOYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}PYRIDINE-3-CARBOXAMIDE exerts its effects is likely related to its ability to interact with specific molecular targets. This could involve binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-{6-TERT-BUTYL-3-[(2-ETHOXYPHENYL)CARBAMOYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}PYRIDINE-3-CARBOXAMIDE include other benzothiophene derivatives and nicotinamide analogs. These compounds may share some structural features but differ in their specific functional groups and overall properties.

Uniqueness

What sets this compound apart is its unique combination of benzothiophene and nicotinamide moieties, which may confer distinct chemical and biological properties. This uniqueness could make it particularly valuable in certain applications where other compounds fall short.

Properties

Molecular Formula

C27H31N3O3S

Molecular Weight

477.6 g/mol

IUPAC Name

N-[6-tert-butyl-3-[(2-ethoxyphenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]pyridine-3-carboxamide

InChI

InChI=1S/C27H31N3O3S/c1-5-33-21-11-7-6-10-20(21)29-25(32)23-19-13-12-18(27(2,3)4)15-22(19)34-26(23)30-24(31)17-9-8-14-28-16-17/h6-11,14,16,18H,5,12-13,15H2,1-4H3,(H,29,32)(H,30,31)

InChI Key

BZFAQGHEVQCMCJ-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(SC3=C2CCC(C3)C(C)(C)C)NC(=O)C4=CN=CC=C4

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(SC3=C2CCC(C3)C(C)(C)C)NC(=O)C4=CN=CC=C4

Origin of Product

United States

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